
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an amino group and a hydroxyl group on the propan-1-ol chain makes this compound versatile for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by reductive cyclization reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize byproducts and maximize efficiency .
化学反応の分析
Types of Reactions
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学的研究の応用
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-Amino-3-(1h-indol-3-yl)propan-1-ol
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1-(1H-indol-3-yl)-3-(1-methyl-1H-indazol-3-yl)propan-2-amine
Uniqueness
2-Amino-3-(1-methyl-1h-indazol-3-yl)propan-1-ol is unique due to its specific structural features, such as the presence of both an indazole moiety and a propan-1-ol chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2-amino-3-(1-methylindazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H15N3O/c1-14-11-5-3-2-4-9(11)10(13-14)6-8(12)7-15/h2-5,8,15H,6-7,12H2,1H3 |
InChIキー |
NUJDMNZVTGGFSW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=N1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)


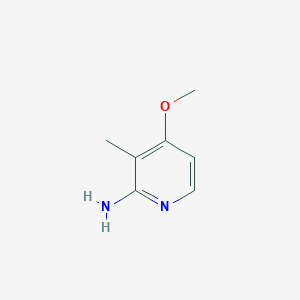
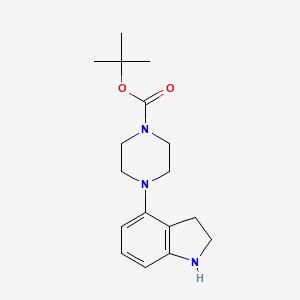
amine](/img/structure/B13559634.png)
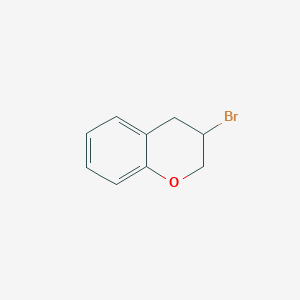
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13559639.png)
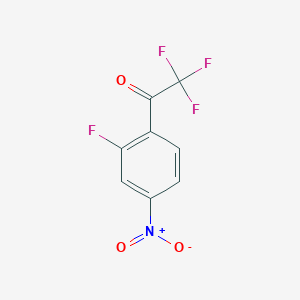
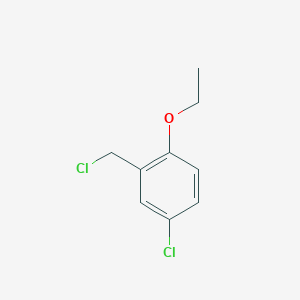
![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)
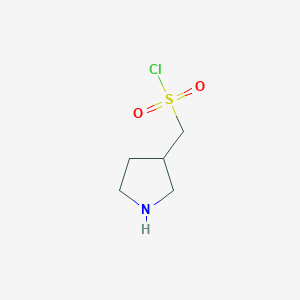
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
